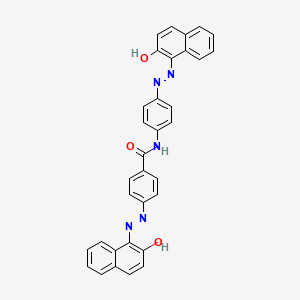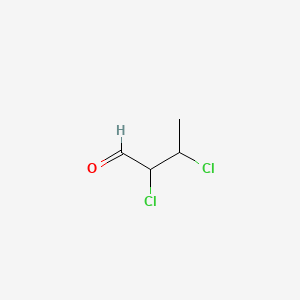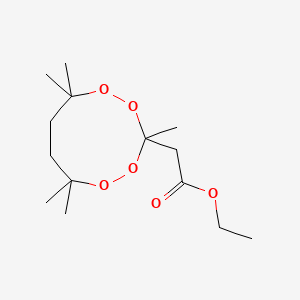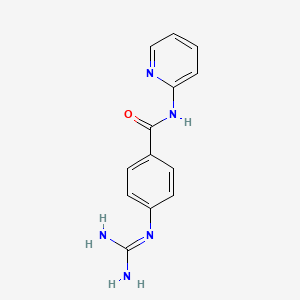
4-Carbamimidamido-N-(2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamimidamido-N-(2-pyridinyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its green, rapid, and mild conditions, resulting in high yields and eco-friendly processes.
Another method involves the use of a bimetallic metal-organic framework (Fe2Ni-BDC) as a catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine . This approach demonstrates good efficiency under optimal conditions, with the catalyst being reusable without significant loss of activity.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using scalable and cost-effective methods. The use of solid acid catalysts and metal-organic frameworks provides a viable pathway for large-scale production, ensuring high yields and minimal environmental impact.
化学反応の分析
Types of Reactions
4-Carbamimidamido-N-(2-pyridinyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.
科学的研究の応用
4-Carbamimidamido-N-(2-pyridinyl)benzamide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4-Carbamimidamido-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)-benzamides: These compounds share a similar structure and exhibit comparable chemical properties.
Benzamides substituted with pyridine-linked 1,2,4-oxadiazole: These compounds are designed for pesticidal and fungicidal activities.
Uniqueness
4-Carbamimidamido-N-(2-pyridinyl)benzamide stands out due to its unique combination of a benzamide group and a pyridine ring, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C13H13N5O |
|---|---|
分子量 |
255.28 g/mol |
IUPAC名 |
4-(diaminomethylideneamino)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H13N5O/c14-13(15)17-10-6-4-9(5-7-10)12(19)18-11-3-1-2-8-16-11/h1-8H,(H4,14,15,17)(H,16,18,19) |
InChIキー |
CFLCTNCJJAYXJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)

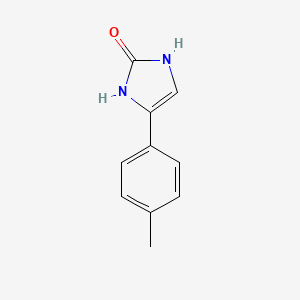
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
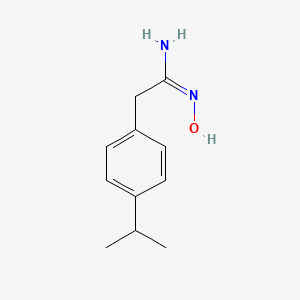
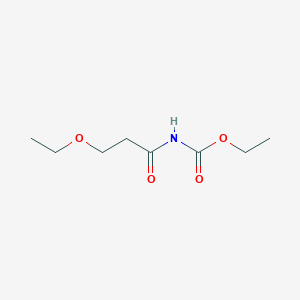
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)

